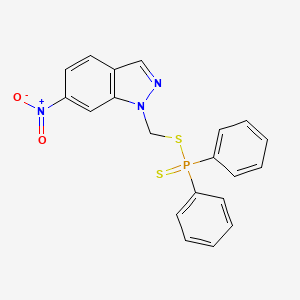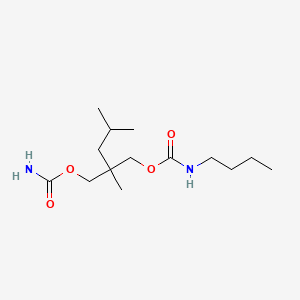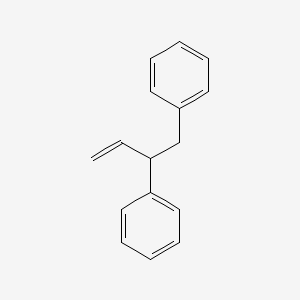
1,1'-(But-1-ene-3,4-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenyl-1-butene is an organic compound with the molecular formula C16H16 It consists of a butene backbone with phenyl groups attached to the third and fourth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diphenyl-1-butene can be synthesized through the benzylation of allylbenzene. In this method, allylbenzene is treated with sodium amide and benzyl chloride in liquid ammonia, resulting in the formation of 3,4-diphenyl-1-butene .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,4-diphenyl butanoic acid through ozonolysis.
Reduction: Reduction reactions can modify the double bond in the butene backbone.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozonolysis typically involves ozone (O3) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3,4-Diphenyl butanoic acid.
Reduction: Various hydrogenated derivatives of 3,4-Diphenyl-1-butene.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
3,4-Diphenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties is ongoing, particularly in the context of drug development.
Industry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 3,4-Diphenyl-1-butene involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions, while the butene backbone can undergo addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenyl-1-butene: Similar structure but with both phenyl groups attached to the first carbon atom.
1-Phenyl-1-butene: Contains only one phenyl group attached to the first carbon atom.
2-Phenyl-1-butene: Phenyl group attached to the second carbon atom.
Propriétés
Numéro CAS |
33326-56-6 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-phenylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h2-12,15H,1,13H2 |
Clé InChI |
UBLLFZXNOLEKLE-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


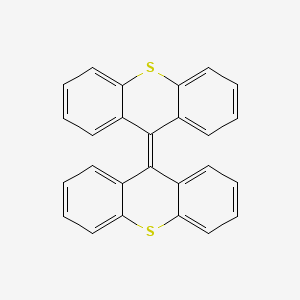


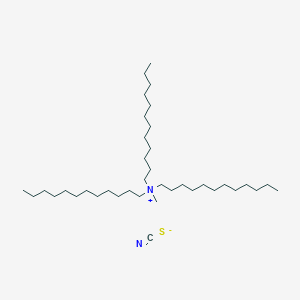
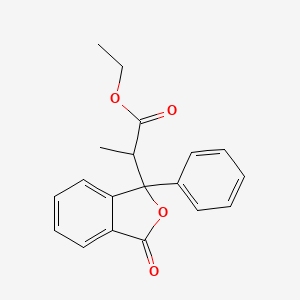
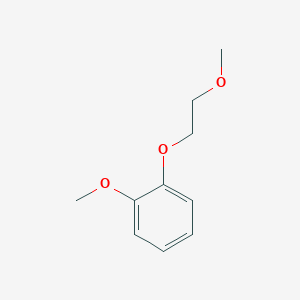
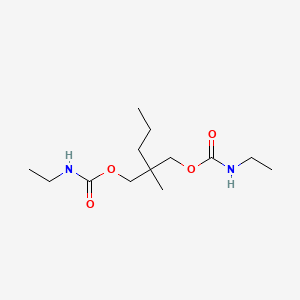
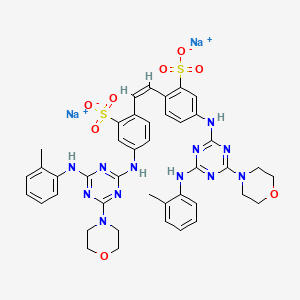
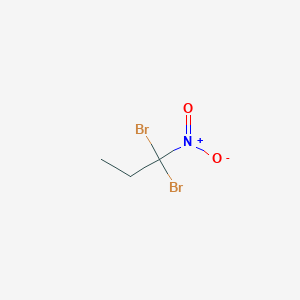
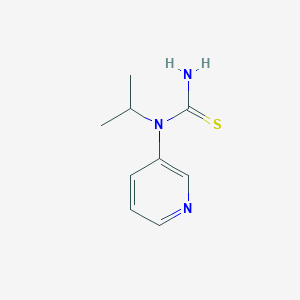
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
